molecular formula C26H29ClN4O5S B2560649 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride CAS No. 1052531-51-7

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride

Cat. No.: B2560649
CAS No.: 1052531-51-7
M. Wt: 545.05
InChI Key: XSGVFKBAXULINW-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its unique molecular structure, which includes a benzamide core, a diethylaminoethyl side chain, and a dioxino-benzothiazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and medicinal chemistry.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the benzamide core with diethylaminoethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Dioxino-Benzothiazole Moiety: The dioxino-benzothiazole moiety can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the synthesized intermediates and converting the product to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5S.ClH/c1-3-28(4-2)11-12-29(26-27-19-15-20-21(16-22(19)36-26)35-14-13-34-20)25(33)17-5-7-18(8-6-17)30-23(31)9-10-24(30)32;/h5-8,15-16H,3-4,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVFKBAXULINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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